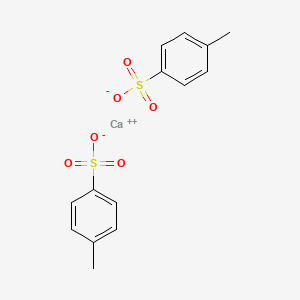

Calcium p-toluenesulphonate

Description

Significance and Research Context of Arylsulphonate Salts

Arylsulfonate salts, a class of organosulfur compounds, hold a significant position in organic chemistry. researchgate.netwikipedia.org Their utility stems from their versatile nature, serving as synthetic intermediates, protecting groups, and as alternatives to aryl halides in various chemical reactions. researchgate.net The sulfonate group's resistance to a range of reaction conditions makes it a reliable protecting group for phenols. researchgate.net Furthermore, the ability to activate the carbon-oxygen bond using transition metal catalysis renders them valuable in cross-coupling reactions. researchgate.net

These salts are also recognized for their role as nucleophile assisting leaving groups (NALG). nih.gov By incorporating a cation-chelating moiety, the reactivity of electrophiles with sulfonate leaving groups can be significantly enhanced, attracting nucleophilic metal salts to the reaction site. nih.gov This localization of the nucleophile decreases the entropic barrier, leading to substantially greater reaction rates. nih.gov The study of arylsulfonate salts, therefore, is crucial for developing more efficient and selective synthetic methodologies in organic chemistry.

Historical Perspective on p-Toluenesulphonate Derivatives in Chemical Science

The parent compound, p-Toluenesulfonic acid (PTSA or TsOH), is a strong organic acid that has been a staple in organic synthesis for many years. researchgate.netwikipedia.org It is prepared on an industrial scale through the sulfonation of toluene (B28343). wikipedia.org Historically, PTSA has been widely used as a catalyst in numerous organic transformations, including acetalization, esterification, and transesterification reactions. researchgate.netwikipedia.org Its effectiveness as a solid, organic-soluble, and non-oxidizing acid catalyst has made it a preferred choice in many synthetic procedures. wikipedia.orgresearchgate.net

The derivatives of p-toluenesulfonic acid, known as tosylates, have also played a crucial role in the advancement of chemical science. wikipedia.org Alkyl tosylates are excellent alkylating agents due to the electron-withdrawing nature and good leaving group ability of the tosylate group. wikipedia.orgamericanelements.com This property has been exploited in a wide array of nucleophilic substitution and elimination reactions. wikipedia.org Furthermore, tosylates have been instrumental as protecting groups for alcohols, allowing for selective transformations in complex molecules. wikipedia.org The historical and ongoing application of p-toluenesulfonate derivatives underscores their fundamental importance in the toolkit of synthetic organic chemists.

Scope and Objectives of Academic Inquiry on Calcium p-Toluenesulphonate

Academic research on Calcium p-toluenesulfonate, with the chemical formula C₁₄H₁₄CaO₆S₂, focuses on several key areas to elucidate its properties and potential applications. nih.govchemical-suppliers.eu A primary objective is the synthesis and crystal growth of high-quality single crystals of the compound, often achieved through methods like slow evaporation. researchgate.netresearchgate.net

A significant portion of the research is dedicated to the detailed characterization of its crystal structure. Techniques such as single-crystal X-ray diffraction are employed to determine its crystal system, space group, and the intricate network of molecular interactions, including hydrogen bonding. researchgate.net

Furthermore, academic inquiry aims to understand the material's physical and chemical properties through various analytical techniques. This includes:

Spectroscopic Analysis: Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule, such as water molecules, CH₃, and SO₃ groups. researchgate.net

Thermal Analysis: Thermogravimetric analysis (TGA) is conducted to evaluate the thermal stability of the compound and understand its decomposition behavior upon heating. researchgate.netakjournals.com Studies have shown that the final thermal decomposition residue of alkali earth p-toluenesulfonates, like the calcium salt, is the corresponding sulfate (B86663) salt. akjournals.com

Optical Properties: Investigation into the linear and nonlinear optical properties is a key objective, suggesting its potential use in optical devices. researchgate.netresearchgate.net

The overarching goal of this academic inquiry is to build a comprehensive scientific understanding of Calcium p-toluenesulfonate, from its fundamental molecular structure to its macroscopic properties, thereby paving the way for its potential utilization in various technological fields. researchgate.net

Below is a table summarizing the key identification and structural properties of Calcium p-toluenesulfonate:

| Property | Value |

| Chemical Formula | C₁₄H₁₄CaO₆S₂ |

| Molecular Weight | 382.47 g/mol |

| CAS Number | 36747-44-1 |

| Synonyms | Calcium p-toluenesulfonate; Bis(p-toluenesulfonic acid)calcium salt |

| Appearance | Monoclinic leaflets or prisms |

| Crystal System | Triclinic |

| Space Group | P1 |

Table data sourced from multiple references. nih.govchemical-suppliers.euresearchgate.netguidechem.comlookchem.com

Structure

2D Structure

Properties

CAS No. |

36747-44-1 |

|---|---|

Molecular Formula |

C14H14CaO6S2 |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

calcium;4-methylbenzenesulfonate |

InChI |

InChI=1S/2C7H8O3S.Ca/c2*1-6-2-4-7(5-3-6)11(8,9)10;/h2*2-5H,1H3,(H,8,9,10);/q;;+2/p-2 |

InChI Key |

GVARKRUZKAZPOZ-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Ca+2] |

Related CAS |

104-15-4 (Parent) |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Calcium P Toluenesulphonate

Established Synthesis Routes for Calcium p-Toluenesulphonate

The production of this compound is primarily achieved through methods that involve the initial sulfonation of toluene (B28343) followed by a neutralization or salt-formation step.

Sulfonation-Neutralization Pathways in Continuous Reactors

The most prevalent industrial method for preparing sulfonates, including this compound, involves sulfonation in a continuous reactor system, such as a falling film reactor. surfactant.top This approach offers efficient heat and mass transfer, leading to high-purity products.

The general process involves two main stages:

Sulfonation: Toluene is reacted with a sulfonating agent, typically sulfur trioxide (SO₃), within the reactor. The reaction is highly exothermic and requires careful temperature control.

Neutralization: The resulting p-toluenesulfonic acid (PTSA) is then neutralized with a calcium base, such as calcium oxide (CaO) or calcium hydroxide (B78521) (Ca(OH)₂), to yield the final this compound product. surfactant.top

A typical process described for alkylbenzene sulfonation in a continuous system provides a framework for this synthesis.

| Parameter | Value/Condition |

| Reactants | p-Toluene, Sulfur trioxide |

| Neutralizing Agent | Calcium oxide or Calcium hydroxide |

| Reactor Type | Falling film reactor |

| Mole Ratio (SO₃:Toluene) | Approximately 1:1 |

| Reaction Temperature | 30-60°C |

This interactive table summarizes typical conditions for the sulfonation-neutralization synthesis in a continuous reactor. surfactant.top

Precipitation and Surface Reaction Methods

In addition to continuous flow processes, this compound can be synthesized through precipitation and surface reaction techniques, which are often more suited for laboratory-scale production.

One documented method involves a direct surface reaction. In this procedure, p-toluenesulphonic acid is added slowly to a suspension of calcium carbonate particles. prepchem.com The reaction is controlled so that only the surface of the calcium carbonate reacts, forming an insoluble coating of this compound on the particles. prepchem.com

| Step | Description | Reagents |

| 1 | Slow addition of acid to a carbonate suspension | 0.01M p-toluenesulphonic acid, Calcium carbonate |

| 2 | Stirring to promote surface reaction | - |

| 3 | Formation of an insoluble product coating | This compound |

| 4 | Filtration to isolate the coated particles | - |

This interactive table outlines the key stages of the surface reaction method. prepchem.com

Precipitation methods generally involve the reaction of two soluble precursors to form the less soluble product. For this compound, this could be achieved by mixing an aqueous solution of a soluble calcium salt (e.g., calcium chloride) with a solution of a soluble p-toluenesulfonate salt (e.g., sodium p-toluenesulfonate). The lower solubility of this compound compared to the reactants and byproducts drives its precipitation from the solution. The principles of wet chemical precipitation used for synthesizing other calcium salts, such as calcium phosphates, are applicable here, where factors like pH, temperature, and reactant concentration are crucial for controlling the reaction. researchgate.netmdpi.com

Crystal Growth Techniques for this compound Single Crystals

The generation of high-quality single crystals is essential for applications requiring specific optical or electronic properties and for definitive structural analysis via X-ray diffraction.

Slow Evaporation Solution Growth Methodology

The slow evaporation solution growth technique is a widely used and effective method for producing single crystals of many soluble compounds, including p-toluenesulfonate salts. researchgate.netepa.gov The methodology is based on the principle of gradually increasing the solute concentration in a solution to the point of supersaturation, which induces crystallization.

The process typically involves:

Solvent Selection: Choosing a suitable solvent in which the compound has moderate solubility and that evaporates at a reasonable rate. Water is a common solvent for many inorganic and organic salts. researchgate.net

Solution Preparation: Dissolving the this compound powder in the chosen solvent at a specific temperature to create a saturated or slightly undersaturated solution.

Controlled Evaporation: The solution is left in a controlled environment where the solvent evaporates slowly over a period of days or weeks. This slow process allows for the formation of a limited number of crystal nuclei, which can then grow into large, well-defined single crystals. researchgate.net

Controlled Crystallization Conditions and Influence on Morphology

The morphology (shape) and size of the resulting crystals are highly dependent on the crystallization conditions. researchgate.net By carefully controlling these parameters, the final crystal product can be tailored for specific needs.

| Parameter | Influence on Crystal Growth |

| Supersaturation | A primary driving force for crystallization. High supersaturation can lead to rapid nucleation and the formation of many small crystals, while low supersaturation favors the growth of fewer, larger crystals. researchgate.net |

| Temperature | Affects both the solubility of the compound and the rate of solvent evaporation. Stable temperature control is critical for consistent crystal growth. |

| Solvent | The choice of solvent can influence crystal habit (the characteristic external shape) due to differing interactions between the solvent molecules and the growing crystal faces. researchgate.net |

| Additives/Impurities | The presence of other ions or molecules in the solution can inhibit or promote growth on specific crystal faces, leading to significant changes in morphology. mdpi.com |

This interactive table summarizes the key factors influencing crystal morphology during controlled crystallization.

Advanced Synthetic Approaches for Related p-Toluenesulphonate Compounds

The chemistry of p-toluenesulfonates extends beyond the calcium salt to a wide variety of related compounds. Advanced synthetic strategies have been developed for these derivatives, showcasing the versatility of the tosylate group in organic synthesis.

One approach involves the direct reaction of p-toluenesulfonic acid with various metals or metal chlorides to produce a range of transition metal tosylates. illinois.edu For example, anhydrous iron(III) p-toluenesulfonate can be prepared by heating a mixture of iron(III) chloride and p-toluenesulfonic acid monohydrate under vacuum. illinois.edu This method avoids the use of silver salts and provides products free of contaminating counterions.

Another area of advanced synthesis is the preparation of p-toluenesulfonic anhydride (B1165640). This reagent can be synthesized by dehydrating p-toluenesulfonic acid monohydrate using a strong dehydrating agent like phosphorus pentoxide. orgsyn.org The resulting anhydride is a useful reagent in its own right for various organic transformations.

Furthermore, the synthesis of p-toluenesulfonate esters, such as butyl p-toluenesulfonate, is a common application. These esters are typically prepared by reacting p-toluenesulfonyl chloride with the corresponding alcohol (in this case, butanol) in the presence of a base like sodium hydroxide to neutralize the HCl byproduct. orgsyn.org These methods highlight the diverse synthetic pathways available for creating a wide array of compounds based on the p-toluenesulfonate moiety.

Chromatography-Free Synthesis Methods for Polyethylene Glycol Derivatives

The process begins with the protection of one end of a tetra(ethylene glycol) (PEG4) unit with a trityl group. The other end is then tosylated. This protected and functionalized PEG4 unit is then coupled with another PEG4 molecule. The newly exposed hydroxyl group is subsequently tosylated, and finally, the trityl protecting group is removed to yield the desired octa(ethylene glycol) monotosylate. researchgate.net Intermediate products are not isolated as pure compounds, yet the final product is obtained with high purity. rsc.org

The table below outlines the key stages in a representative chromatography-free synthesis of octa(ethylene glycol) p-toluenesulfonate. researchgate.net

Table 1: Key Stages in Chromatography-Free Synthesis of Octa(ethylene glycol) p-Toluenesulfonate

| Step | Reaction | Key Reagents | Purpose |

|---|---|---|---|

| A | Protection | Trityl chloride (TrtCl), Triethylamine (Et3N) | Monoprotection of PEG4 with a bulky trityl group to create an asymmetric intermediate. researchgate.net |

| B | Tosylation | p-Toluenesulfonyl chloride (TsCl), Sodium hydroxide (NaOH) | Functionalization of the free hydroxyl group with a tosylate group, a good leaving group for subsequent reactions. researchgate.net |

| C | Etherification | Tetra(ethylene glycol) (PEG4), Sodium hydride (NaH) | Coupling of the tosylated intermediate with another PEG4 unit to elongate the PEG chain. researchgate.net |

| D | Tosylation | p-Toluenesulfonyl chloride (TsCl), Sodium hydroxide (NaOH) | Tosylation of the newly formed terminal hydroxyl group on the PEG8 chain. researchgate.net |

| E | Deprotection | p-Toluenesulfonic acid (TsOH), Methanol (MeOH) | Removal of the trityl protecting group to yield the final heterobifunctional octa(ethylene glycol) monotosylate. researchgate.net |

Derivatization for Functional Group Incorporation in Organic Synthesis

The p-toluenesulfonate group, often referred to as a tosylate group, is an excellent leaving group in nucleophilic substitution reactions. This property is widely exploited in organic synthesis to facilitate the incorporation of various functional groups into a molecule. The general strategy involves converting a poor leaving group, such as a hydroxyl group (-OH), into a tosylate group. The subsequent displacement of the tosylate by a nucleophile introduces a new functional group at that position. Compounds containing the p-toluenesulfonate moiety, such as p-toluenesulfonyl chloride (TsCl) and 2-fluoro-1-methylpyridinium p-toluenesulfonate (FMP-TS), are common reagents for this purpose. researchgate.netnih.govcsass.org

This derivatization technique is particularly valuable in analytical chemistry to enhance the detection of molecules in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net For instance, derivatization can improve the ionization efficiency of analytes, which is crucial for detecting compounds present at very low concentrations, such as vitamin D metabolites. nih.govnih.gov By attaching a charged or easily ionizable tag via a p-toluenesulfonate-based reagent, the sensitivity of the MS analysis can be significantly increased. nih.govresearchgate.net

For example, FMP-TS has been successfully used as a derivatization reagent for hydroxyl groups in vitamin D metabolites. nih.govnih.gov The reaction involves the FMP-TS reagent targeting the -OH groups on the vitamin D molecule, leading to a derivative that is more readily ionized and detected by mass spectrometry. nih.gov Similarly, p-toluenesulfonyl chloride is known to be a selective derivatization agent for amino-nitrogenous compounds, such as amines and amides, improving their detection in environmental and biological samples. csass.org The derivatization modifies the functional groups of the target compound, which can improve its stability and chromatographic separation, in addition to enabling or enhancing detection. researchgate.net

The table below summarizes various p-toluenesulfonate-based reagents and their applications in derivatization for functional group incorporation or analysis.

Table 2: Applications of p-Toluenesulfonate Reagents in Derivatization

| Reagent | Target Functional Group | Application/Purpose |

|---|---|---|

| p-Toluenesulfonyl chloride (TsCl) | Amines, Amides | Derivatization for LC-MS analysis of nitrogenous compounds in environmental samples. csass.org |

| 2-fluoro-1-methylpyridinium p-toluenesulfonate (FMP-TS) | Hydroxyl groups | Increases detection sensitivity of vitamin D metabolites in LC-MS/MS analysis. researchgate.netnih.govnih.gov |

| p-Toluenesulfonic acid | Aldehydes (e.g., Formaldehyde) | Reacts with formaldehyde (B43269) in the presence of ethanol (B145695) to form diethoxymethane (B1583516) for improved stability and detection. researchgate.net |

| p-Toluenesulfonyl isocyanate | Hydroxyl groups | Enhances electrospray ionization for the determination of steroid isomers in plasma. sigmaaldrich.com |

Crystallographic and Supramolecular Architecture of Calcium P Toluenesulphonate

Single Crystal X-ray Diffraction Analysis of Calcium p-Toluenesulphonate

Single Crystal X-ray Diffraction (SC-XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal. This analysis provides fundamental information, including the crystal system, space group, and the dimensions of the unit cell, which is the basic repeating unit of the crystal lattice.

Analysis of single crystals of tetra-aqua-bis(p-toluene sulphonate)-calcium has established that the compound crystallizes in the triclinic crystal system. researchgate.net The determined space group is P-1 , which is a centrosymmetric space group. researchgate.net This indicates that the crystal lattice possesses an inversion center, meaning that for any atom at coordinates (x, y, z), there is an identical atom at (-x, -y, -z).

The unit cell is the fundamental building block of a crystal, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). These parameters, along with the number of formula units per cell (Z), precisely describe the size and shape of the repeating lattice structure. While the crystal system and space group for tetra-aqua-bis(p-toluene sulphonate)-calcium have been identified, the specific unit cell parameters were not available in the reviewed literature.

| Parameter | Value |

|---|---|

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Intermolecular Interactions and Hydrogen Bonding Networks

The calcium cation (Ca²⁺) and the four coordinated water molecules (tetra-aqua) play a central role in organizing the crystal structure. The Ca²⁺ ion acts as a coordination center, binding to the water molecules. These coordinated water molecules, in turn, act as hydrogen bond donors, linking to the oxygen atoms of the sulfonate groups on the p-toluenesulphonate anions. researchgate.net This arrangement creates a bridge between the cations and anions, forming a cohesive three-dimensional supramolecular network that stabilizes the entire crystal lattice. researchgate.net The hydrogen bonding involving the solvent water molecules is therefore critical to the integrity of the crystal structure.

Hirshfeld Surface Analysis and Crystal Packing Energetics

For tetra-aqua-bis(p-toluene sulphonate)-calcium, Hirshfeld surface analysis has been performed to understand the forces governing its crystal packing. The results indicate that H···H interactions are the most significant contributor to the stabilization of the crystal structure. researchgate.net This high percentage of hydrogen-hydrogen contacts is typical for organic salts with significant hydrocarbon portions. The various intermolecular contacts are quantified as a percentage of the total Hirshfeld surface area.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 44.2% researchgate.net |

| O···H / H···O | Data not available |

| C···H / H···C | Data not available |

| Other Contacts | Data not available |

Structural Correlations with Related p-Toluenesulphonate Salts and Complexes

The p-toluenesulphonate (tosylate) anion, with its rigid aromatic ring and flexible sulphonate group, can engage in a variety of coordination modes and non-covalent interactions. These include monodentate and bidentate coordination to metal centers through the oxygen atoms of the sulphonate group, as well as hydrogen bonding and π-π stacking interactions. The nature of the metal cation, its size, and coordination preferences play a crucial role in dictating the final crystal structure.

To illustrate these structural variations, the crystallographic data for a selection of metal p-toluenesulphonate salts and complexes are presented below.

Interactive Data Table of Crystallographic Data for Related p-Toluenesulphonate Salts and Complexes

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Hexaaquanickel(II) bis(p-toluenesulphonate) | Monoclinic | P2₁/n | ||||||

| Tris(aquated)titanium(III) tris(p-toluenesulphonate) trihydrate | ||||||||

| Silver(I) p-toluenesulphonate-p-aminobenzoic acid complex |

Note: Complete crystallographic data for some compounds is not fully available in the cited literature.

In contrast, anhydrous p-toluenesulphonate salts or complexes with other ligands can feature direct coordination of the sulphonate group to the metal center. In the silver(I) p-toluenesulphonate-p-aminobenzoic acid complex, the silver ion is coordinated to oxygen atoms from three independent p-toluenesulphonate molecules and the amine nitrogen of a p-aminobenzoic acid molecule, resulting in a distorted tetrahedral geometry. This leads to the formation of a two-dimensional sheet structure.

The supramolecular assembly in these compounds is often governed by a combination of hydrogen bonding and π-π stacking interactions. The aromatic rings of the tosylate anions can interact with each other through π-π stacking, leading to the formation of layered or columnar structures. Hydrogen bonds, particularly in hydrated salts, create extensive networks that link the complex cations, anions, and any solvent molecules of crystallization, contributing to the stability of the crystal lattice.

The study of these related compounds suggests that the crystal structure of this compound, whether in its anhydrous or a hydrated form, would likely be influenced by the coordination preference of the Ca²⁺ ion and the ability of the tosylate anion to participate in various intermolecular interactions.

Spectroscopic and Advanced Characterization of Calcium P Toluenesulphonate

Vibrational Spectroscopy for Functional Group Confirmation (e.g., FTIR)

Fourier-transform infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups present in calcium p-toluenesulphonate. The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent parts: the p-toluenesulphonate anion and the calcium cation.

The p-toluenesulphonate anion (CH₃C₆H₄SO₃⁻) presents several characteristic vibrational modes. The aromatic ring gives rise to C-H stretching vibrations typically observed in the region of 3000-3100 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. The methyl group (-CH₃) attached to the benzene (B151609) ring exhibits symmetric and asymmetric C-H stretching vibrations around 2850-2960 cm⁻¹.

The most prominent feature in the FTIR spectrum of a sulphonate salt is the vibrations of the sulphonate group (-SO₃⁻). The asymmetric and symmetric stretching vibrations of the S=O bonds are typically strong and appear in the regions of 1120-1250 cm⁻¹ and 1030-1080 cm⁻¹, respectively. The S-O stretching vibration is also observed, usually around 700-800 cm⁻¹. The presence of the calcium ion can influence the exact position and splitting of these bands due to ionic interactions with the sulphonate group.

A general FTIR spectrum of a calcium-based material may also show a broad band in the region of 3200-3500 cm⁻¹ if water of hydration is present, corresponding to the O-H stretching vibrations of water molecules. researchgate.net

Table 1: Characteristic FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Methyl C-H Stretch | 2850-2960 |

| Aromatic C=C Stretch | 1400-1600 |

| Asymmetric S=O Stretch | 1120-1250 |

| Symmetric S=O Stretch | 1030-1080 |

| S-O Stretch | 700-800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, confirming its molecular structure.

¹H NMR: The proton NMR spectrum of the p-toluenesulphonate anion would be expected to show two distinct signals for the aromatic protons and one signal for the methyl protons. The aromatic protons, due to their different chemical environments, would appear as two doublets in the downfield region, typically between 7.0 and 8.0 ppm. The protons ortho to the electron-withdrawing sulphonate group are expected to be more deshielded and resonate at a higher frequency compared to the protons meta to it. The methyl protons would give rise to a singlet in the upfield region, generally around 2.3-2.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum would further corroborate the structure. The aromatic carbons would show four distinct signals. The carbon atom attached to the sulphonate group would be the most downfield signal. The other three signals would correspond to the methyl-substituted carbon, and the two pairs of equivalent aromatic carbons. The methyl carbon would appear as a single peak in the upfield region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the p-Toluenesulphonate Anion

| Nucleus | Position | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic (ortho to -SO₃⁻) | ~7.5-7.8 |

| ¹H | Aromatic (meta to -SO₃⁻) | ~7.1-7.4 |

| ¹H | Methyl (-CH₃) | ~2.3-2.5 |

| ¹³C | Aromatic (C-SO₃⁻) | ~140-145 |

| ¹³C | Aromatic (C-CH₃) | ~135-140 |

| ¹³C | Aromatic (CH) | ~125-130 |

| ¹³C | Methyl (-CH₃) | ~20-22 |

Ultraviolet-Visible (UV-Vis) and Photoluminescence Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound is dominated by the electronic transitions within the aromatic chromophore of the p-toluenesulphonate anion. The benzene ring and the sulphonate group influence the electronic structure and, consequently, the absorption of UV light.

The expected electronic transitions are primarily π → π* transitions associated with the conjugated π-system of the benzene ring. wikipedia.org These transitions typically result in strong absorption bands in the UV region. Benzene itself exhibits three π → π* transitions, and the substitution with a methyl and a sulphonate group will cause shifts in the absorption maxima (λ_max) and changes in their intensities. The presence of the sulphonate group, an auxochrome, can lead to a bathochromic shift (shift to longer wavelengths) of the absorption bands.

Photoluminescence spectroscopy can provide information about the emissive properties of the compound upon excitation. While not a strongly fluorescent moiety, the p-toluenesulphonate anion may exhibit weak fluorescence. The emission spectrum would be expected at a longer wavelength than the absorption spectrum (Stokes shift). The presence of the calcium ion and the solid-state packing of the material can influence the photoluminescence properties, potentially leading to quenching or enhancement of emission.

Thermal Analysis for Phase Transitions and Decomposition Pathways (e.g., TGA, DTA)

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to investigate the thermal stability, phase transitions, and decomposition of this compound.

A typical TGA thermogram for a hydrated salt of this compound would likely show an initial weight loss at temperatures below 200°C, corresponding to the loss of water of hydration. The anhydrous salt would then be stable over a certain temperature range. At higher temperatures, the compound will undergo thermal decomposition. The decomposition of sulphonate salts can be complex, often proceeding through the formation of intermediate species and culminating in the formation of a stable inorganic residue, in this case, likely calcium sulphate or calcium oxide at very high temperatures. The decomposition of the organic part would lead to the release of volatile products such as sulfur dioxide. guidechem.com

The DTA curve would show endothermic peaks corresponding to dehydration and any melting or phase transitions. Exothermic peaks would indicate decomposition processes. The decomposition temperature provides a measure of the thermal stability of the compound. For comparison, the decomposition temperature for some p-toluenesulfonate-based protic ionic liquids has been observed in the range of 213°C to 286°C. researchgate.net

Dielectric and Electrical Characterization

Dielectric Constant and Loss Analysis

The dielectric properties of this compound are influenced by its molecular structure and the presence of ionic and polar groups. The dielectric constant (ε') is a measure of a material's ability to store electrical energy in an electric field. The presence of the polar sulphonate group and the ionic nature of the compound suggest that it would have a higher dielectric constant compared to non-polar organic compounds.

The dielectric loss (ε''), or dissipation factor, represents the energy lost in the form of heat. In alternating current (AC) fields, the dielectric loss can arise from the movement of charge carriers and the reorientation of dipoles. For an ionic compound like this compound, the dielectric loss is expected to be frequency and temperature-dependent. At low frequencies, the contribution from ionic conduction to the dielectric loss can be significant.

AC Conductivity and Semiconducting Behavior Studies

The AC electrical conductivity (σ_ac) of this compound can be studied as a function of frequency and temperature to understand its charge transport mechanisms. The conductivity in such materials is often due to the hopping of charge carriers, which can be ions or electrons, between localized states.

The frequency dependence of AC conductivity often follows a power law, σ_ac(ω) = Aω^s, where A is a pre-exponential factor, ω is the angular frequency, and s is an exponent that can provide insights into the conduction mechanism. A value of s less than 1 is typically associated with hopping conduction.

While this compound is not expected to be a conventional semiconductor, studies on related organic and organometallic materials sometimes reveal semiconducting properties. The presence of the delocalized π-electron system in the aromatic ring could potentially facilitate charge transport. The activation energy for conduction, determined from the temperature dependence of conductivity, would indicate whether the material behaves as an insulator or a semiconductor. For instance, the electrical conductivity of calcium oxide, a related calcium compound, is very low, on the order of 10⁻⁸ S/cm at high temperatures, indicating insulating behavior. researchgate.net

Microscopic and Surface Characterization Techniques of this compound

Advanced microscopic techniques are indispensable for a thorough understanding of the material properties of chemical compounds. For this compound, a comprehensive analysis of its morphology, surface features, and internal microstructure can be achieved through a suite of powerful microscopic methods. While specific experimental studies employing Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and Transmission Electron Microscopy (TEM) on this compound are not extensively documented in publicly available literature, the principles of these techniques and their applications to analogous organic and crystalline materials allow for a detailed projection of the insights they could provide. This section will, therefore, focus on the theoretical application of these techniques to elucidate the micro- and nano-scale characteristics of this compound.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of the surface topography and morphology of a sample. electron-microscopes.com In SEM, a focused beam of high-energy electrons is scanned across the surface of the specimen. minia.edu.eg The interaction of the electron beam with the sample generates various signals, including secondary electrons, backscattered electrons, and characteristic X-rays. thermofisher.com The detection of secondary electrons is the most common mode for imaging, as it provides detailed information about the surface features and texture of the material. shahroodut.ac.ir

For the morphological characterization of this compound, SEM would be instrumental in revealing the three-dimensional shape and size of its crystalline structures. semanticscholar.org By analyzing the SEM micrographs, it would be possible to determine the habit of the crystals, whether they are, for instance, prismatic, tabular, or acicular. Furthermore, SEM analysis can provide quantitative data on the particle size distribution within a powdered sample of this compound. This is crucial for understanding the material's physical properties, such as its flowability and dissolution rate. The surface texture, including smoothness or roughness, can also be examined in detail, which can influence the material's reactivity and interaction with other substances. shahroodut.ac.ir In studies of other organic salts, SEM has been effectively used to observe the surface morphology and the effects of different preparation methods on the crystalline structure. acs.orgresearchgate.net

Hypothetical SEM Data for this compound

| Parameter | Hypothetical Finding | Significance |

| Crystal Habit | Orthorhombic, prismatic crystals | Influences packing, density, and mechanical properties. |

| Average Crystal Size | 50-150 µm | Affects dissolution rate and bioavailability in potential applications. |

| Size Distribution | Polydisperse with a Gaussian distribution | Impacts powder flow and handling characteristics. |

| Surface Topography | Smooth faces with some terracing | Provides insights into the crystal growth mechanism. |

| Agglomeration | Minor agglomeration of smaller crystals | Affects bulk density and homogeneity of the powder. |

Atomic Force Microscopy (AFM) for Surface Topography and Defects

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface with nanoscale resolution. uni-wuerzburg.de The working principle of AFM is based on the interaction forces between a sharp tip, attached to a flexible cantilever, and the sample surface. oxinst.com As the tip is scanned across the surface, these forces, which can be attractive or repulsive, cause the cantilever to deflect. metu.edu.tr A laser beam is reflected off the back of the cantilever onto a photodiode to measure this deflection, which is then used to generate a topographical map of the surface. libretexts.org AFM can be operated in different modes, such as contact mode and tapping mode, the latter being gentler and more suitable for delicate samples like organic crystals. libretexts.org

The application of AFM to this compound would offer unprecedented detail about its surface topography. azooptics.com It could reveal atomic or molecular-level details, including the arrangement of ions on the crystal lattice. A key advantage of AFM is its ability to identify and characterize surface defects, such as point defects, dislocations, and step edges. cam.ac.uk The presence and nature of these defects can significantly influence the chemical and physical properties of the material, including its reactivity and dissolution behavior. cam.ac.uk Furthermore, AFM can be used to measure surface roughness with high precision, providing a quantitative value for the smoothness of the crystal faces. For other organic crystalline materials, AFM has been successfully used to study crystal growth mechanisms and the impact of environmental factors, like humidity, on the crystal surface. cam.ac.uknih.gov

Hypothetical AFM Data for this compound

| Parameter | Hypothetical Finding | Significance |

| Surface Roughness (RMS) | 0.5 - 2.0 nm over a 1x1 µm area | Indicates a highly ordered and smooth crystal surface at the nanoscale. |

| Terrace Height | ~1 nm, corresponding to a single molecular layer | Suggests a layer-by-layer crystal growth mechanism. |

| Defect Density | Low density of screw dislocations | Can act as active sites for crystal growth or dissolution. |

| Lattice Resolution | Possible to resolve the periodic arrangement of ions | Confirms the crystalline nature and provides information on the surface unit cell. |

| Surface Contamination | Occasional amorphous patches | May indicate the presence of impurities or solvent residues. |

Transmission Electron Microscopy (TEM) for Microstructure

Transmission Electron Microscopy (TEM) is a powerful microscopy technique that provides high-resolution imaging of the internal structure of a material. warwick.ac.uk In TEM, a high-energy beam of electrons is transmitted through an ultra-thin specimen. libretexts.org As the electrons pass through the sample, they interact with the material, and this interaction is used to form an image. microbenotes.com The transmitted electrons are focused by a series of electromagnetic lenses to create a highly magnified image on a fluorescent screen, photographic film, or a CCD camera. nanoscience.com TEM can provide information on morphology, crystal structure, and even the elemental composition of the sample at the nanoscale. scienceinfo.com

To study the microstructure of this compound, TEM would be an invaluable tool. It would allow for the direct visualization of the crystal lattice, enabling the determination of crystallographic parameters. whiterose.ac.uk Internal defects such as stacking faults, grain boundaries, and dislocations, which are not visible with surface-sensitive techniques like SEM and AFM, could be identified and characterized. mdpi.com The degree of crystallinity, distinguishing between crystalline and any potential amorphous domains within the material, can also be assessed. researchgate.net For organic crystalline materials, specialized techniques such as cryo-TEM are often employed to minimize electron beam damage to the sensitive samples. nih.gov While sample preparation for TEM is challenging, as it requires extremely thin sections, the insights gained into the nanoscale internal features are unparalleled. researchgate.net

Hypothetical TEM Data for this compound

| Parameter | Hypothetical Finding | Significance |

| Crystal Lattice | Well-defined lattice fringes with a spacing corresponding to the crystallographic planes | Direct evidence of the crystalline nature and allows for the measurement of lattice parameters. |

| Electron Diffraction Pattern | Sharp diffraction spots arranged in a regular pattern | Confirms the single-crystal nature of the analyzed region and can be used to determine the crystal system. |

| Internal Defects | Low density of dislocations and absence of significant grain boundaries | Indicates a high degree of crystalline perfection. |

| Nanoparticle Inclusion | Absence of any foreign nanoparticles | Confirms the purity of the crystalline matrix at the nanoscale. |

| Amorphous Regions | No significant amorphous regions observed | Suggests a highly crystalline material. |

Theoretical and Computational Studies on Calcium P Toluenesulphonate

Quantum Chemical Calculations (DFT) for Electronic Structure

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry and vibrational frequencies of moderately large molecules. researchgate.net For the study of p-toluenesulphonate and its salts, DFT methods, such as those employing Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP), have been shown to provide reliable results. researchgate.netnih.gov These calculations are fundamental to understanding the compound's stability, reactivity, and spectroscopic characteristics.

Quantum chemical calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. Full geometry optimizations of the p-toluenesulphonate anion have been performed using methods like HF and B3LYP/6-31+G(d,p). nih.gov These studies reveal the precise bond lengths, bond angles, and dihedral angles of the anion.

Table 1: Selected Optimized Geometrical Parameters of the p-Toluenesulphonate Anion (Calculated) (Note: This table represents typical data derived from DFT calculations on the anion; actual values in the calcium salt may vary slightly due to ionic interactions.)

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| C-S Bond Length | ~1.77 |

| S-O Bond Length | ~1.48 |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 |

| C-H (aromatic) Bond Length | ~1.08 |

| C-C (methyl) Bond Length | ~1.51 |

| C-H (methyl) Bond Length | ~1.09 |

| O-S-O Bond Angle | ~113° |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its properties are related to the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital, which can accept electrons, and its properties determine the molecule's electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity.

For Calcium p-toluenesulphonate, the HOMO is primarily localized on the electron-rich oxygen atoms of the sulphonate group and the π-system of the benzene (B151609) ring of the tosylate anions. The LUMO, on the other hand, would be associated with the antibonding orbitals of the aromatic ring. The calcium ion, being a cation, has a high-energy LUMO and does not significantly contribute to the frontier orbitals of the complex, but it strongly influences the energy levels of the tosylate anion's orbitals through electrostatic interactions.

Table 2: Conceptual Frontier Orbital Properties for this compound

| Orbital | Description | Primary Location | Implication |

|---|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Sulphonate Oxygen Atoms, Benzene Ring (π-orbitals) | Region of electron donation; site for electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital | Benzene Ring (π*-antibonding orbitals) | Region of electron acceptance; site for nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Entire Molecule | Indicator of chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity. chemrxiv.org The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates electron-rich areas (negative potential, prone to electrophilic attack) and blue indicates electron-poor areas (positive potential, prone to nucleophilic attack). chemrxiv.orgresearchgate.net

In this compound, the MEP map would show a high concentration of negative potential (red/yellow) around the oxygen atoms of the sulphonate group, identifying them as the primary sites for interaction with the positive calcium ion and other electrophiles. mdpi.com The aromatic ring would exhibit a moderately negative potential due to its π-electron cloud, while the hydrogen atoms and the region around the calcium ion would show a positive potential (blue). researchgate.net This mapping provides a clear visual representation of how the molecule will interact with other charged or polar species.

Molecular Dynamics Simulations for Solution Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound in an aqueous solution, MD simulations can provide detailed insights into the solvation process and intermolecular interactions.

Simulations show that the Ca²⁺ ion in water is surrounded by a well-defined first hydration shell, typically containing six to eight water molecules. researchgate.netmdpi.com The interaction is strong, leading to a relatively long residence time for water molecules in this first shell. mdpi.com When this compound dissolves, the calcium ion is solvated by water molecules, and the p-toluenesulphonate anions are also surrounded by water. MD simulations can model the dynamics of these hydration shells, the potential for ion-pairing between the Ca²⁺ and tosylate anions in solution, and how the ions influence the structure and dynamics of the surrounding water network. mdpi.comnih.gov

Prediction of Spectroscopic Properties

Quantum chemical calculations can accurately predict vibrational spectra (Infrared and Raman), which arise from the vibrations of chemical bonds in a molecule. Theoretical harmonic vibrational analyses have been performed for the p-toluenesulphonate anion. nih.gov These calculations help in the assignment of experimentally observed spectral bands to specific vibrational modes, such as S-O stretching, C-C ring stretching, and C-H bending. researchgate.net

For instance, calculations at the B3LYP level of theory provide excellent predictions for the vibrational frequencies of the p-toluenesulphonate anion. nih.gov A consistent interpretation suggests that the symmetric SO₃ stretching modes appear at higher frequencies than the antisymmetric ones. nih.gov These theoretical predictions are invaluable for interpreting the experimental spectra of this compound and understanding its structural features.

Table 3: Selected Predicted Vibrational Frequencies for the p-Toluenesulphonate Anion (Note: These are theoretically calculated wavenumbers for the anion and may be subject to scaling factors for comparison with experimental data.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(SO₃) symmetric stretch | ~1040 | Symmetric stretching of the three S-O bonds. |

| ν(SO₃) antisymmetric stretch | ~1180 - 1220 | Asymmetric stretching of the S-O bonds. |

| Ring ν(C-C) stretch | ~1400 - 1600 | Stretching vibrations of the carbon-carbon bonds in the benzene ring. |

| δ(SO₃) symmetric bend | ~600 | Symmetric bending (scissoring) of the O-S-O angles. |

| δ(SO₃) antisymmetric bend | ~570 | Asymmetric bending (rocking/wagging) of the O-S-O angles. |

Computational Assessment of Nonlinear Optical Response

Nonlinear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. The NLO response of a molecule is related to its polarizability and hyperpolarizability, which can be calculated using quantum chemical methods. The p-toluenesulphonate anion possesses features that are conducive to an NLO response. It contains an electron-donating methyl group (-CH₃) and a strong electron-withdrawing sulphonate group (-SO₃⁻) attached to a π-conjugated benzene ring. researchgate.net This "push-pull" electronic structure facilitates intramolecular charge transfer, which can significantly enhance the molecular hyperpolarizability and, consequently, the NLO properties of the material. researchgate.net Computational assessments can quantify this effect and predict the potential of this compound crystals for NLO applications.

Charge Density Analysis and Bonding Characteristics

A comprehensive search of scientific literature and chemical databases did not yield any specific theoretical or computational studies focusing on the charge density analysis and bonding characteristics of calcium p-toluenesulfonate. While general principles of chemical bonding and computational chemistry are well-established, specific research findings, including detailed data on electron density distribution, topological analysis of chemical bonds, and quantitative bonding characteristics for this particular compound, are not available in the reviewed sources.

Studies on related sulfonate salts and organometallic calcium compounds exist, but a direct extrapolation of their specific charge density data to calcium p-toluenesulfonate would not be scientifically rigorous and would violate the strict adherence to factual, compound-specific information as per the instructions.

Therefore, this section cannot be populated with the requested detailed research findings and data tables due to the absence of specific studies on the charge density and bonding characteristics of calcium p-toluenesulfonate.

Applications and Functional Exploration of Calcium P Toluenesulphonate in Chemical Systems

Advanced Materials Science Applications

Calcium p-toluenesulfonate has been synthesized and studied for its potential in advanced materials science, particularly in the field of nonlinear optics. The development of new materials with unique optical properties is crucial for applications in telecommunications, optical computing, and laser technology.

Development of Functional Additives (e.g., Lubricants, Dispersants, Emulsifiers, Electroplating additives)

Calcium salts of organic sulfonates are widely employed as multifunctional additives in industrial and automotive applications.

Lubricants: Calcium sulfonates are extensively used as additives in lubricating oils and greases. minglanchem.comminglanchem.com They serve as detergents, helping to keep engine parts clean by preventing the formation of deposits, sludge, and varnish. minglanchem.comgoogle.com They achieve this by keeping contaminants suspended within the oil. minglanchem.com A key function is their ability to neutralize acidic combustion products that accumulate in the oil, which is achieved by "overbasing" the additive. google.com Overbased calcium sulfonates are created with an excess of alkaline material, providing an alkaline reserve that enhances detergency, dispersancy, and corrosion protection, particularly under high-temperature conditions. minglanchem.comgoogle.com Greases formulated with calcium sulfonate technology exhibit exceptional resistance to corrosion, thermal and mechanical stability, and excellent performance under extreme pressures without requiring additional additives. seqens.com

Dispersants and Emulsifiers: Calcium p-toluenesulphonate is recognized for its excellent dispersing and emulsifying capabilities. surfactant.top As a dispersant, it helps to maintain the suspension of solid particles within a liquid medium, preventing them from agglomerating. This property is closely related to its function in lubricants, where it keeps soot and other contaminants suspended. minglanchem.com As an emulsifier, it facilitates the formation of stable mixtures of immiscible liquids, such as oil and water.

Table 2: Functions of Calcium Sulfonate-Based Additives

| Additive Type | Primary Function | Key Properties and Benefits |

|---|---|---|

| Lubricant Additive | Detergency, Dispersancy, Corrosion Inhibition | Neutralizes acids, prevents deposit formation, enhances engine cleanliness, stable at high temperatures. minglanchem.comgoogle.com |

| Dispersant | Particle Suspension | Prevents agglomeration of solid particles in a liquid. surfactant.top |

| Emulsifier | Stabilizes Emulsions | Enables the stable mixing of immiscible liquids. surfactant.top |

Electrochemical Sensor Development (e.g., Ion-Selective Electrodes)

The development of ion-selective electrodes (ISEs) for the potentiometric measurement of calcium ions (Ca²⁺) is a mature technology crucial for clinical and environmental analysis. nih.gov These sensors are designed to be highly selective for a specific ion, even in the presence of high concentrations of interfering ions like K⁺, Na⁺, and Mg²⁺. nih.govresearchgate.net

A typical Ca²⁺ ISE consists of a membrane, often a polymer like PVC, which is impregnated with a selective ionophore—a molecule that specifically binds to calcium ions. ionodedirect.com Two common ionophores used for this purpose are ETH 1001 and ETH 129, with ETH 129 generally showing better selectivity and allowing for lower detection limits. nih.govresearchgate.net The use of an internal buffer solution for the primary ion can lower the detection limit significantly, reaching levels as low as 10⁻⁸.⁸ M. nih.govresearchgate.net

While this compound is not typically the active ionophore, the p-toluenesulphonate anion is relevant to the broader electrochemical system. It can be present as a counter-ion in standard solutions or samples, and understanding its potential interactions is important. For instance, studies have examined the potential-dependent adsorption of the p-toluenesulfonate anion at electrode interfaces, showing that its ordering and adsorption can be influenced by the applied electrical potential. researchgate.net

Table 3: Typical Performance Characteristics of Calcium Ion-Selective Electrodes

| Parameter | Typical Value / Range | Source(s) |

|---|---|---|

| Measurement Range | 0.1 - 40,000 ppm | ionodedirect.com |

| pH Range | 2.5 - 11 | ionodedirect.com |

| Lower Detection Limit | Can reach 10⁻⁸.⁸ M | nih.govresearchgate.net |

| Common Interfering Ions | Pb²⁺, Hg²⁺, H⁺, Sr²⁺, Fe²⁺, Cu²⁺, Ni²⁺, NH₄⁺, K⁺, Na⁺, Mg²⁺ | nih.govionodedirect.com |

Supramolecular Chemistry and Host-Guest Systems

Formation of Self-Assemblies and Coordination Polymers

The p-toluenesulfonate (tosylate) anion is a versatile ligand in supramolecular chemistry, capable of forming coordination complexes and polymers with a wide range of metal cations. Its ability to coordinate with metal centers is fundamental to the self-assembly of larger, ordered structures. Binary transition metal p-toluenesulfonates have been known for over a century and are valued as synthetic starting materials due to their crystalline nature and solubility in many polar solvents.

The formation of these structures is a process of molecular self-assembly, where individual components (metal ions and tosylate anions) spontaneously organize into stable, well-defined aggregates. nih.gov In the context of calcium, self-setting formulations involving various calcium orthophosphates demonstrate how different components can react and assemble into a hardened, cohesive structure. mdpi.com The tosylate anion, with its sulfonate group, can act as a bridging ligand between metal centers, leading to the formation of extended one-, two-, or three-dimensional coordination polymers. The specific structure is dictated by the coordination preference of the metal ion, the stoichiometry, and the presence of other ligands or solvent molecules.

Anion Binding and Recognition Studies

Anion binding and recognition are central themes in host-guest chemistry. A significant area of this research involves anion-π interactions, where an anion is attracted to an electron-deficient aromatic ring system. nih.gov While it may seem counterintuitive, decorating an aromatic ring with strongly electron-withdrawing groups can reverse its charge distribution, making it an effective host for anions. nih.gov

Role in Crystal Engineering

Calcium p-toluenesulfonate, a salt consisting of a calcium cation (Ca²⁺) and two p-toluenesulfonate (tosylate) anions (CH₃C₆H₄SO₃⁻), presents several features that make it a compound of interest in the field of crystal engineering. This area of materials science focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The geometry and electronic properties of the p-toluenesulfonate anion, in conjunction with the coordinating properties of the calcium ion, allow for the formation of diverse crystalline architectures.

The p-toluenesulfonate anion possesses a tetrahedral sulfonate group (-SO₃⁻) attached to a rigid aromatic ring. The oxygen atoms of the sulfonate group are effective hydrogen bond acceptors, enabling the formation of extensive hydrogen-bonding networks. These networks can play a crucial role in the assembly of supramolecular structures. Furthermore, the aromatic rings can participate in π-π stacking interactions, which are another significant force in directing the packing of molecules in a crystal lattice.

Research into calcium-based coordination polymers has highlighted the versatility of the Ca²⁺ ion in forming diverse structural motifs. The ionic nature and coordination flexibility of calcium allow it to adopt various coordination numbers and geometries, contributing to the structural diversity of its coordination compounds. The presence of the p-toluenesulfonate anion in such systems can direct the self-assembly process, leading to the formation of one-dimensional chains, two-dimensional layers, or complex three-dimensional networks.

A key aspect of crystal engineering is the ability to control the dimensionality and topology of the resulting crystalline material. The interplay of coordination bonds, hydrogen bonding, and π-π stacking interactions involving the calcium ion and the p-toluenesulfonate anions can be harnessed to achieve this control. For instance, the sulfonate groups can bridge calcium centers, leading to the formation of polymeric chains, while the bulky aromatic part of the anion can influence the spacing and arrangement of these chains.

The table below summarizes the key structural features and potential interactions of Calcium p-toluenesulfonate relevant to crystal engineering.

| Structural Feature | Interaction Type | Potential Role in Crystal Engineering |

| Ca²⁺ ion | Coordination bonds | Acts as a metallic node, connecting organic linkers. |

| Sulfonate group (-SO₃⁻) | Hydrogen bonding, Ionic interactions | Forms extensive hydrogen-bonding networks, bridges metal centers. |

| Aromatic ring | π-π stacking, van der Waals forces | Influences crystal packing and stabilizes the structure. |

Detailed research into the specific crystal structures formed by Calcium p-toluenesulfonate is essential to fully elucidate its role as a templating or structure-directing agent. The systematic study of its coordination chemistry with various organic ligands would provide valuable insights into its potential for creating novel materials with tailored properties.

Environmental Fate and Impact Assessment of Calcium P Toluenesulphonate

Biodegradation Pathways and Rates

The biodegradation of p-toluenesulphonate is a critical pathway for its removal from the environment. Research has shown that various microorganisms, particularly bacteria from the Pseudomonas genus, are capable of utilizing PTSA as a sole source of carbon and sulphur, leading to its complete mineralization.

Microbial Degradation: Studies have successfully isolated and adapted bacteria from sources like sewage and activated sludge that can degrade PTSA. For instance, a Pseudomonas species isolated from sewage was shown to mineralize over 90% of p-toluenesulphonate to carbon dioxide, water, and sulphate cdnsciencepub.com. Similarly, another study using adapted sludge demonstrated 90% degradation of PTSA within 24 hours epa.gov.

Metabolic Pathways: The degradation of PTSA by microorganisms involves a sequence of enzymatic reactions. Two primary pathways have been identified:

Ring Hydroxylation and Desulphonation: One common pathway begins with the hydroxylation of the aromatic ring, followed by desulphonation. In a study involving a Pseudomonas strain, the degradation proceeded through the formation of 3-methylcatechol as a key intermediate cdnsciencepub.com. The sulphonate group is cleaved and released as sulphite, which is subsequently oxidized to sulphate researchgate.net. The aromatic ring is then opened via meta-cleavage, catalyzed by enzymes like catechol 2,3-oxygenase, and further processed into central metabolic intermediates such as acetate and pyruvate cdnsciencepub.comresearchgate.net.

Side-Chain Oxidation: An alternative pathway involves the initial oxidation of the methyl group. Research on Pseudomonas (Comamonas) testosteroni T-2 showed that PTSA is first converted to p-sulphobenzyl alcohol, then to p-sulphobenzaldehyde, and subsequently to p-sulphobenzoic acid (PSB) nih.gov. The PSB is then desulphonated to form protocatechuic acid, which undergoes ring cleavage nih.gov.

The specific pathway utilized can depend on the microbial strain and environmental conditions.

Biodegradation Rates and Intermediates

| Microorganism/System | Degradation Rate | Key Intermediates | Reference |

|---|---|---|---|

| Pseudomonas sp. (adapted from sewage) | >90% mineralization | 3-Methylcatechol, Acetate, Pyruvate | cdnsciencepub.com |

| Pseudomonas (Comamonas) testosteroni T-2 | Complete conversion | p-Sulphobenzoic acid, Protocatechuic acid | nih.gov |

| Adapted sludge | 90% degradation in 24 hours | Not specified | epa.gov |

| Pseudomonas putida BS1331 | Rapid degradation | 4-Methylcatechol, 2-hydroxy-5-methylmuconic semialdehyde | researchgate.net |

Aquatic and Terrestrial Environmental Distribution Modeling

The distribution of calcium p-toluenesulphonate in the environment is largely dictated by its high water solubility and low potential for volatilization. Environmental fate models, such as the Mackay Level III fugacity model, are used to predict its partitioning among air, water, soil, and sediment.

Due to its properties, p-toluenesulphonate is expected to reside predominantly in the aqueous phase if released into the environment epa.gov. Its strong acidic nature (pKa of -2.58) means it exists almost entirely as the dissociated p-toluenesulphonate anion in typical environmental pH ranges epa.gov. This high polarity and water solubility limit its adsorption to soil and sediment particles and prevent significant bioconcentration in aquatic organisms.

In terrestrial environments, its high solubility suggests a potential for rapid leaching through the soil column, potentially reaching groundwater systems.

Physicochemical Properties for Environmental Distribution Modeling

| Property | Value | Implication for Environmental Distribution | Reference |

|---|---|---|---|

| Water Solubility | 620 g/L at 25°C | High mobility in water; remains in the water compartment. | epa.gov |

| Vapor Pressure | Very low | Not expected to volatilize into the atmosphere. | epa.gov |

| Dissociation Constant (pKa) | -2.58 (calculated) | Exists as an anion in the environment, enhancing water solubility. | epa.gov |

| Mackay Level III Model Prediction | Predominantly found in the water compartment. | Low partitioning to air, soil, or sediment. | epa.gov |

Photodegradation Mechanisms

While biodegradation is a primary fate process, the degradation of p-toluenesulphonate can also be facilitated by abiotic processes such as advanced oxidation and photodegradation. These processes typically involve the generation of highly reactive species, like hydroxyl radicals (•OH), which can attack and break down the stable aromatic structure of the compound.

Studies on advanced oxidation processes (AOPs), such as ozonation and electro-Fenton systems, provide insight into potential degradation mechanisms. In these systems, the degradation of PTSA has been shown to be highly effective scientific.netrsc.org. The proposed pathways involve attacks on three main reaction sites of the PTSA molecule rsc.orgrsc.org:

Methyl Group Hydroxylation: The initial attack can occur on the methyl group, leading to its oxidation.

Aromatic Ring Hydroxylation: Hydroxyl radicals can attack the aromatic ring, leading to the formation of hydroxylated intermediates.

Desulphonation: The sulphonate group can be cleaved from the aromatic ring.

These initial steps are followed by the opening of the aromatic ring and subsequent degradation into smaller, more biodegradable organic acids and eventually mineralization to CO2 and water rsc.org. For instance, an electro-Fenton process achieved 92.6% removal of PTSA, with degradation pathways including methyl hydroxylation, sulfonyl hydroxylation, and ring-opening reactions rsc.org. Under ozonation, degradation is efficient, with the dominant mechanism shifting from direct molecular ozone oxidation under acidic conditions to hydroxyl radical oxidation under alkaline conditions scientific.net.

Considerations for Green Chemistry Synthesis and Disposal

Applying the principles of green chemistry to the lifecycle of this compound involves developing more sustainable synthesis methods and environmentally benign disposal strategies.

Green Synthesis: Traditional synthesis of p-toluenesulphonic acid involves the sulphonation of toluene (B28343) using a large excess of concentrated sulphuric acid, which generates significant acid waste rscspecialitychemicals.org.uk. Greener alternatives focus on improving efficiency and reducing waste. Key considerations include:

Catalyst Reusability: Using solid acid catalysts or recoverable catalysts can minimize waste. For example, p-toluenesulphonic acid itself is used as a recyclable catalyst in other reactions, such as the hydrolysis of waste polyethylene terephthalate (PET), demonstrating a circular economy approach rsc.org.

Solvent-Free Conditions: Performing reactions without solvents, where possible, reduces volatile organic compound (VOC) emissions and simplifies product purification preprints.org.

Alternative Sulphonating Agents: Exploring less hazardous or more efficient sulphonating agents, such as sulphur trioxide complexes, can reduce the environmental impact compared to using large volumes of sulphuric acid rscspecialitychemicals.org.uk. The synthesis of the calcium salt itself is a straightforward neutralization reaction, often with calcium carbonate or hydroxide (B78521), which has a lower environmental impact than the initial sulphonation step.

Disposal Considerations: As p-toluenesulphonate is biodegradable, particularly with acclimated microbial populations, biological wastewater treatment is a viable disposal method cdnsciencepub.comepa.gov. However, for concentrated waste streams, other methods may be necessary.

Advanced Oxidation Processes (AOPs): As discussed, AOPs like ozonation or Fenton-based treatments can effectively destroy the compound, converting it into less harmful substances before discharge rsc.orgnih.gov.

Waste Valorization: Instead of disposal, finding applications for waste streams containing p-toluenesulphonate aligns with green chemistry principles. For example, sulfonated plastic waste (polystyrene) has been investigated for use as an adsorbent for heavy metals, turning a disposal problem into a valuable material researchgate.net. This concept of converting waste into a resource could be applied to industrial streams containing sulfonates.

By integrating these green chemistry principles, the environmental footprint associated with the production, use, and disposal of this compound can be significantly reduced.

Analytical Methodologies for Calcium P Toluenesulphonate and Its Derivatives

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation and quantification of calcium p-toluenesulphonate and its derivatives from various matrices, particularly in the pharmaceutical industry. These methods offer high resolution and sensitivity, allowing for the precise analysis of the p-toluenesulfonate anion and related compounds.

High-Performance Liquid Chromatography (HPLC) Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of p-toluenesulfonate and its esters. researchgate.net Development of robust HPLC methods focuses on achieving adequate separation from potential impurities and the active pharmaceutical ingredient (API) matrix. nih.govjocpr.com

A common approach involves reversed-phase (RP) HPLC, where a non-polar stationary phase is paired with a polar mobile phase. researchgate.net For instance, a sensitive and simple HPLC method for quantifying methyl p-toluenesulfonate (MPTS) and ethyl p-toluenesulfonate (EPTS), potential genotoxic impurities, utilized an Inertsil ODS-3V column (250 x 4.6 mm, 5 µm). nih.gov The separation was achieved using a mobile phase consisting of 0.1% orthophosphoric acid in water and acetonitrile (B52724) in a 1:1 v/v ratio, with UV detection at 225 nm. nih.gov

Another developed RP-HPLC method for p-toluenesulfonic acid (PTSA) and its ethyl ester also employed an Inertsil ODS-3V column with a gradient elution. jocpr.comjocpr.com The mobile phase consisted of 0.2% orthophosphoric acid as solution A and acetonitrile as solution B. jocpr.comjocpr.com Challenges in analyzing hydrophilic and strong acidic compounds like PTSA on traditional RP columns, such as poor retention and peak shape, have led to the development of mixed-mode chromatography. helixchrom.com One such method uses an Amaze TR reversed-phase anion- and cation-exchange column, which retains the analyte through both weak reversed-phase and strong anion-exchange mechanisms, providing better peak shape and retention control. helixchrom.com

Table 1: HPLC Method Parameters for p-Toluenesulfonate Derivatives

| Analyte(s) | Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| Methyl p-toluenesulfonate (MPTS), Ethyl p-toluenesulfonate (EPTS) | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) | 0.1% Orthophosphoric acid in Water : Acetonitrile (1:1 v/v) | 2.0 mL/min | UV at 225 nm | nih.gov |

| p-Toluenesulfonic acid (PTSA), Ethyl p-toluenesulfonate (EPTS) | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) | Gradient with A: 0.2% Orthophosphoric acid and B: Acetonitrile | Not Specified | Not Specified | jocpr.comjocpr.com |

| Benzenesulfonic acid, p-Toluenesulfonic acid | Amaze TR (4.6 x 100 mm, 3 µm, 100 Å) | Gradient with A: 2% ACN with 40 mM ammonium (B1175870) phosphate (B84403) pH 4.0 and B: 20% ACN with 100 mM ammonium phosphate pH 2.0 | Not Specified | UV at 205 nm | helixchrom.com |

| Isopropyl p-toluenesulfonate (IPTS) | Hypersil Gold C8 (250 x 4.6 mm, 5 µm) | Isocratic with 5 mM tetrabutylammonium (B224687) phosphate buffer : Acetonitrile (50:50 v/v) | 0.8 mL/min | Diode-Array Detector (DAD) | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering improvements in speed, resolution, and sensitivity. semanticscholar.orgijfmr.com This is achieved by using columns packed with sub-2-micron particles and operating at higher pressures. ijfmr.comcreative-proteomics.com The smaller particle size leads to increased efficiency, resulting in sharper and narrower peaks, which in turn enhances resolution and sensitivity. creative-proteomics.comresearchgate.net

While specific UPLC methods for this compound are not extensively detailed in the provided context, the principles of UPLC are directly applicable. The analysis of p-toluenesulfonate and its derivatives would benefit from the reduced solvent consumption and faster analysis times offered by UPLC, making it a highly attractive option for high-throughput environments such as quality control laboratories in the pharmaceutical industry. creative-proteomics.comaustinpublishinggroup.com The enhanced sensitivity of UPLC is particularly advantageous for the detection of trace-level genotoxic impurities like sulfonate esters. austinpublishinggroup.com The transition from HPLC to UPLC methods for the analysis of these compounds is a logical step to improve analytical performance and laboratory efficiency.

Table 2: Comparison of HPLC and UPLC Characteristics

| Parameter | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | Reference |

|---|---|---|---|

| Particle Size | 3-5 µm | < 2 µm | ijfmr.com |

| Operating Pressure | Lower | Higher (up to 100 MPa) | ijfmr.com |

| Analysis Speed | Slower | Faster | semanticscholar.org |

| Resolution | Good | Higher | semanticscholar.org |

| Sensitivity | Good | Enhanced | semanticscholar.org |

| Solvent Consumption | Higher | Lower | creative-proteomics.com |

Mass Spectrometry (MS) Detection and Quantitation (e.g., LC-MS/MS, ESI+ mode)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the detection and quantitation of p-toluenesulfonate derivatives, especially at trace levels. nih.govresearchgate.net This technique offers high selectivity and sensitivity, making it ideal for analyzing potential genotoxic impurities.

For the determination of sulfonate esters, LC-MS/MS methods often utilize atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode. researchgate.net A method for determining methyl and ethyl p-toluenesulfonate in vinpocetine (B1683063) used ESI in the positive ion mode with selective reaction monitoring (SRM). cjph.com.cn The mass transitions monitored were m/z 186.9 → m/z 91.0 for methyl p-toluenesulfonate and m/z 201.0 → m/z 91.0 for ethyl p-toluenesulfonate. cjph.com.cn

An evaluation of methods for trace-level determination of various p-toluenesulfonate and benzenesulfonate (B1194179) esters found HPLC/MS to be highly promising. nih.gov Using single ion monitoring, limits of quantification between 2.5 and 5 ng/mL were achieved, which translates to detection limits of 0.01-0.1 ppm in a 50 mg/mL drug substance solution. nih.gov The specificity of MS detection allows for reliable quantification even in complex matrices.

Spectrophotometric and Electrochemical Detection Methods (e.g., UV Detection, Ion-Selective Electrodes)

UV Detection

Spectrophotometric detection, specifically UV detection, is the most common method coupled with HPLC for the analysis of p-toluenesulfonate and its derivatives due to the presence of the aromatic ring which absorbs UV light. nih.govsielc.com The selection of an appropriate wavelength is crucial for achieving optimal sensitivity. For p-toluenesulfonic acid, detection is often performed at wavelengths around 225 nm or 230 nm to maximize absorbance. nih.govoatext.com A simple UV absorption method was developed for the determination of p-toluenesulfonic acid in n-butyl-2-cyanoacrylate monomer after aqueous extraction, with a quantification range of 0.15 to 1.50 g/l. raco.cat

Ion-Selective Electrodes

Electrochemical methods, such as those using ion-selective electrodes (ISEs), offer an alternative for the determination of ionic species. wikipedia.org While there isn't a widely used, commercially available ISE that is directly selective for the p-toluenesulfonate anion, the principles of ISEs could be applied to its detection. For instance, ISEs for sulfate (B86663) determination exist, which sometimes operate via indirect measurement techniques. sentek.co.ukhannaservice.eu One such method for sulfate analysis uses a lead ISE to measure the decrease in lead ion concentration after precipitation with sulfate. sentek.co.uk A similar approach could potentially be developed for p-toluenesulfonate. Furthermore, research has been conducted on new sulfite-sensitive and sulfate-selective membrane electrodes, indicating the potential for developing electrodes for other sulfur-containing anions. researcher.lifeacs.org

Method Validation and Robustness Studies